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Lewis X tetraose-N-acetyl-propargyl

Cat. No.: B1164139
Attention: For research use only. Not for human or veterinary use.
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Description

Lewis X tetraose-N-acetyl-propargyl is a functionalized oligosaccharide building block designed for advanced glycobiology research. This compound features the Lewis X (Le x ) trisaccharide epitope, Galβ1-4(Fucα1-3)GlcNAc, linked to a propargyl aglycon via the N-acetylglucosamine residue. The Lewis X motif is a critical ligand in cellular recognition events. This molecule is specifically engineered for applications in studying bacterial pathogenesis, as the Lewis X tetrasaccharide has been identified as a high-affinity ligand for lectins such as LecB from Pseudomonas aeruginosa , an opportunistic pathogen . The presence of the terminal propargyl group enables further synthetic modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," facilitating the straightforward synthesis of multivalent glycoclusters and glycoconjugates . The creation of multivalent displays is a key strategy to exploit the glycoside cluster effect, significantly enhancing binding avidity to target lectins and improving the potential for therapeutic intervention . This reagent is supplied for research applications only, including the study of host-pathogen interactions, the development of anti-adhesive therapies, and the construction of complex glycans for functional glycomics and diagnostic arrays.

Properties

Molecular Formula

C28H33F2N7O2S

Synonyms

Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ-NAc-propargyl

Origin of Product

United States

Synthetic Methodologies for Lewis X Tetraose N Acetyl Propargyl

Chemical Synthesis Approaches for Lewis X Tetraose Core

The chemical synthesis of the Lewis X (Lex) tetrasaccharide, β-D-Galp-(1→4)-[α-L-Fucp-(1→3)]-β-D-GlcNAcp-(1→3)-β-D-Galp, is a complex undertaking that hinges on the efficient and stereocontrolled assembly of its constituent monosaccharides. Key challenges include the construction of the branched trisaccharide core and the stereoselective formation of the 1,2-cis-α-L-fucosidic linkage and the two 1,2-trans-β-glycosidic linkages.

The assembly of the Lex oligosaccharide backbone is typically achieved through either linear or convergent strategies.

Convergent Synthesis: Convergent strategies involve the initial synthesis of smaller oligosaccharide fragments (e.g., disaccharides), which are then coupled together to form the final, larger structure. A common convergent approach for the Lewis X tetrasaccharide involves the synthesis of a lactose- or N-acetyllactosamine (LacNAc) disaccharide acceptor (Galp-(1→4)-GlcNAcp). This disaccharide is then fucosylated at the 3-position of the GlcNAc residue to form the Lewis X trisaccharide. nih.gov This branched trisaccharide can then be used as a donor to glycosylate the final galactose residue. Another powerful convergent method is the one-pot assembly, where multiple glycosylation reactions are carried out in a single reaction vessel by exploiting the differential reactivity of the building blocks. This significantly streamlines the process, as demonstrated in the one-pot synthesis of a Lewis X pentasaccharide, which showed higher efficiency compared to automated solid-phase synthesis. nih.gov

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear Monosaccharides are added sequentially to the growing chain.Conceptually simple to plan.Often results in lower overall yields; lengthy process.
Convergent Pre-synthesized fragments are coupled together.Higher overall yields; more efficient for large oligosaccharides.Requires more complex planning and synthesis of fragments.
One-Pot Multiple glycosylation steps occur in a single reaction vessel.Rapid assembly; high efficiency; avoids multiple purification steps.Requires careful tuning of building block reactivity. nih.gov

Achieving high stereoselectivity in glycosidic bond formation is arguably the most critical aspect of oligosaccharide synthesis. bham.ac.uk The stereochemical outcome of a glycosylation reaction is influenced by numerous factors, including the protecting groups on the glycosyl donor and acceptor, the type of leaving group on the donor, the promoter or catalyst used, and the reaction conditions. frontiersin.org

For the synthesis of Lewis X, two types of glycosidic bonds must be formed with high fidelity: β-linkages for the galactose and N-acetylglucosamine units and an α-linkage for the fucose unit.

β-Glycosylation: The formation of 1,2-trans-β-glycosides is often achieved using a "neighboring group participation" strategy. A participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor (galactose or glucosamine) attacks the anomeric center upon activation, forming a cyclic oxonium ion intermediate. The glycosyl acceptor then attacks this intermediate from the opposite face (SN2-like displacement), leading exclusively to the formation of the β-glycoside.

α-Fucosylation: The synthesis of the 1,2-cis-α-fucoside is more challenging as it cannot benefit from neighboring group participation. The stereochemical outcome is highly dependent on the reaction conditions. Strategies to favor the α-anomer include the use of non-participating protecting groups (e.g., benzyl (B1604629) or silyl (B83357) ethers) on the fucose donor and specific solvent and temperature conditions that favor the thermodynamically more stable α-anomer (the anomeric effect). For example, perbenzylated thiofucosides have been successfully used as glycosyl donors to prepare the desired α-fucoside in Lex and Sialyl Lea synthesis. nih.govrsc.org The reactivity of the acceptor also plays a crucial role; studies have shown that glycosylation of a 2-azido methyl lactoside acceptor with a fucosyl donor can lead to anomeric mixtures, whereas the same reaction on a methyl lactoside acceptor proceeds with high α-selectivity. nih.gov

Introduction of the N-Acetyl-Propargyl Moiety

The propargyl group is a valuable chemical handle for bioconjugation, most notably through the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). Introducing this functionality as an N-acetyl-propargyl group onto the Lewis X tetrasaccharide allows for its covalent attachment to other molecules, such as proteins or surfaces, for various biomedical and research applications.

The N-acetyl-propargyl group is typically introduced at the reducing end of the oligosaccharide. A common strategy involves converting the oligosaccharide into a glycosyl amine, which can then be functionalized.

Formation of a Glycosyl Azide (B81097): A key intermediate in many syntheses is a glycosyl azide at the anomeric position. This is often achieved by treating a glycosyl bromide or chloride with an azide salt. The azide group is stable throughout the subsequent oligosaccharide assembly steps.

Reduction to a Glycosyl Amine: The glycosyl azide is reduced to a primary amine. The Staudinger reduction (using a phosphine (B1218219) like triphenylphosphine (B44618) followed by hydrolysis) is a mild and effective method for this transformation. nih.gov

N-Acylation with a Propargyl-Containing Reagent: The resulting glycosyl amine can be acylated to introduce the N-acetyl-propargyl group. This can be done in two ways:

Two-step propargylation and acetylation: The amine is first reacted with a propargylating agent, such as propargyl bromide, under basic conditions to form an N-propargyl amine. This is followed by acetylation of the secondary amine using acetic anhydride (B1165640) or acetyl chloride.

One-step acylation: The amine is directly reacted with an activated form of N-acetyl-propargylamine (2-propyn-1-amine, N-acetyl-), such as its N-hydroxysuccinimide (NHS) ester or by using standard peptide coupling reagents (e.g., HATU, HOBt).

An alternative approach involves the direct reaction of a free reducing sugar with N-(prop-2-yn-1-yl)acetamide in the presence of a Lewis acid catalyst, though controlling the anomeric stereochemistry can be challenging.

Regioselectivity is the preferential reaction at one functional group over others. When functionalizing the Lewis X tetrasaccharide, the primary goal is to selectively modify the anomeric amine without affecting the numerous hydroxyl groups or the N-acetyl group of the GlcNAc residue.

The high nucleophilicity of the primary glycosyl amine compared to the hydroxyl groups and the amide nitrogen allows for highly regioselective N-acylation under controlled conditions. By using standard peptide coupling protocols or reacting the amine with an activated ester (like an NHS ester) at neutral or slightly basic pH, the reaction occurs almost exclusively at the desired amine. This chemoselectivity ensures that the propargyl handle is introduced only at the anomeric position, preserving the structural integrity of the carbohydrate antigen. The use of organometallic reagents for propargylation also offers high regioselectivity, although this is more commonly applied to carbonyl compounds. nih.govnih.gov

Enzymatic and Chemoenzymatic Synthesis of Lewis X Tetraose-N-Acetyl-Propargyl

Enzymatic and chemoenzymatic methods offer powerful alternatives to purely chemical synthesis, providing unparalleled regio- and stereoselectivity under mild, aqueous conditions. nih.govrsc.org These approaches utilize glycosyltransferases, the enzymes that nature uses to build oligosaccharides.

A plausible chemoenzymatic strategy for synthesizing this compound would involve the following steps:

Chemical Synthesis of a Functionalized Acceptor: The synthesis would begin with the chemical preparation of a disaccharide acceptor containing the N-acetyl-propargyl group. For example, lactose (B1674315) could be converted to its corresponding N-acetyl-propargyl glycosylamine and then used as a starting point. More efficiently, a precursor like N-acetyl-propargyl-β-D-galactopyranosylamine could be chemically synthesized.

Enzymatic Elongation: This functionalized acceptor would then be subjected to a series of enzymatic glycosylations.

First, a β-1,3-N-acetylglucosaminyltransferase would be used to transfer a GlcNAc residue to the 3-position of the galactose, forming the LacNAc analogue.

Next, an α-1,3-fucosyltransferase (such as one from Helicobacter pylori) would add the fucose residue to the 3-position of the GlcNAc. nih.gov

Finally, a β-1,4-galactosyltransferase would attach the terminal galactose to the 4-position of the GlcNAc.

Glycosyltransferase-Mediated Construction of Lewis X Structures

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor to an acceptor molecule. nih.gov They are central to the biosynthesis of glycans in nature and have been harnessed for the in vitro synthesis of oligosaccharides, including the Lewis X (Lex) motif. nih.govnih.gov The biosynthesis of Lex involves the sequential action of specific glycosyltransferases, namely a β1-4 galactosyltransferase and an α1-3 fucosyltransferase. nih.govexplorationpub.com

The enzymatic synthesis of Lex and its derivatives, such as sialyl Lewis X (sLex), has been well-documented. explorationpub.comnih.gov These processes typically utilize sugar nucleotide donors like UDP-galactose and GDP-fucose. explorationpub.com Researchers have successfully employed both soluble and immobilized glycosyltransferases to achieve the desired glycosylation steps. nih.gov For instance, the synthesis of sLex has been accomplished through a stepwise enzymatic elongation process starting from a suitable precursor. nih.gov The specificity of different fucosyltransferases (e.g., FUT3, FUT5) for various core chain structures has also been investigated to enable the engineering of glycoproteins with specific Lewis antigen presentations. researchgate.net

One-Pot Multienzyme (OPME) Systems for Efficient Glycan Elaboration

To streamline the synthesis of complex glycans and avoid the costly and often unstable sugar nucleotide donors, one-pot multienzyme (OPME) systems have been developed. acs.orgnih.govnih.govnih.gov These systems combine the enzymes required for the in situ generation of the sugar nucleotide donor from simpler, less expensive starting materials with the glycosyltransferase that catalyzes the desired glycosidic bond formation. nih.govnih.gov

OPME strategies have been successfully applied to the synthesis of Lewis X and sialyl Lewis X antigens. nih.govrsc.org For example, a one-pot, three-enzyme system has been described for the synthesis of Lex and sLex. This system utilizes a bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) and an inorganic pyrophosphatase to generate GDP-fucose from L-fucose, which is then used by a fucosyltransferase to fucosylate the appropriate acceptor. nih.gov This approach offers high yields and simplifies the purification process. nih.govrsc.org The versatility of OPME systems allows for the synthesis of a diverse library of glycans by altering the enzymes and acceptor substrates used. acs.orgnih.govnih.gov

Enzyme SystemStarting MaterialsProductKey Features
One-Pot Three-Enzyme FucosylationL-fucose, ATP, GTP, Acceptor (e.g., Galβ1-4GlcNAcβProN3)Lewis X (Lex) or Sialyl Lewis X (sLex)In situ generation of GDP-fucose, high yields (60-99%), simplified purification. nih.gov
Sequential OPMELactoside, UDP-Glc, MonosaccharidesLacto-N-neotetraose and its sialyl and fucosyl derivatives (including Lex and sLex)Stepwise addition of monosaccharides, allows for regioselective modifications. rsc.org
OPME with Fluorous-Tag Assisted PurificationFluorous-tagged acceptor, Monosaccharides, Nucleotide triphosphatesFluorous-tagged glycansFacilitates rapid purification using fluorous solid-phase extraction (FSPE). rsc.orgrsc.org

Integration of Propargyl-Containing Precursors in Biocatalytic Pathways

The introduction of a propargyl group provides a bioorthogonal handle for subsequent modifications, such as click chemistry. Integrating propargyl-containing precursors into biocatalytic pathways allows for the synthesis of functionalized glycans. This can be achieved by utilizing glycosyltransferases that can tolerate modified substrates.

The synthesis of propargyl-functionalized monosaccharides can be accomplished through methods like Fisher glycosylation, where a monosaccharide is reacted with propargyl alcohol. nih.gov These propargylated monosaccharides can then potentially serve as acceptors or, if appropriately activated, as donors in glycosyltransferase-catalyzed reactions. The promiscuity of certain enzymes allows for the incorporation of these non-natural building blocks. While direct enzymatic incorporation of a propargyl group onto the Lewis X tetraose is not explicitly detailed in the provided context, the principles of using modified precursors in OPME systems suggest its feasibility, provided the enzymes involved can accommodate the propargyl-tagged substrate. nih.gov

Advanced Synthetic Platforms

To overcome the limitations of traditional solution-phase synthesis, advanced platforms like solid-phase and automated synthesis have been developed, enabling the rapid and efficient construction of complex oligosaccharides.

Solid-Phase Oligosaccharide Synthesis with Propargyl Linkers

Solid-phase oligosaccharide synthesis (SPOS) involves the stepwise assembly of a glycan on a solid support. nih.govpsu.edursc.org This approach simplifies purification, as excess reagents and byproducts are removed by simple filtration. psu.edu The choice of the linker that attaches the initial sugar to the solid support is crucial, as it must be stable throughout the synthesis and cleavable under specific conditions. iiserpune.ac.in

Photolabile linkers, such as those based on o-nitrobenzyl chemistry, are often used in SPOS as they can be cleaved under mild UV irradiation, leaving the synthesized glycan intact. nih.gov The use of a propargyl group within the linker or as part of the initial sugar attached to the resin would result in a final product bearing this functional handle. While the direct synthesis of this compound on a solid phase is not explicitly described, the principles of SPOS and the use of functionalized linkers provide a clear pathway for its potential synthesis. iiserpune.ac.innih.gov

Automated Synthesis Technologies for Glycans

Automated glycan assembly (AGA) has revolutionized the synthesis of complex oligosaccharides by automating the repetitive steps of glycosylation and deprotection. acs.orgnih.govnih.gov This technology, initially developed on modified peptide synthesizers, now utilizes dedicated instruments to rapidly produce structurally defined glycans, including those of mammalian, bacterial, and plant origin. nih.govacs.org

Automated platforms have been successfully used to synthesize complex structures, including a protected dimeric Lewis X epitope through sequential one-pot glycosylations. thieme-connect.com Both chemical and enzymatic automated synthesis approaches have been developed. acs.orgacs.org Automated enzymatic synthesis has been used to produce the sialyl Lewis X antigen. nih.gov These automated technologies significantly reduce the time and expertise required for complex glycan synthesis, making molecules like this compound more accessible for research. nih.govnih.gov

TechnologyKey FeaturesExample Application
Automated Glycan Assembly (AGA)Utilizes solid-phase synthesis on an automated synthesizer, enabling rapid assembly of complex glycans. acs.orgnih.govSynthesis of a branched dodecasaccharide and a 100-mer polysaccharide. nih.govacs.org
Automated Parallel SynthesisEmploys one-pot glycosylation in a combinatorial fashion using an automated synthesizer. thieme-connect.comSynthesis of a library of 12 protected oligosaccharides based on the dimeric Lewis X structure. thieme-connect.com
Automated Enzymatic SynthesisUses enzymes for glycosylation steps on a solid support or with tagged molecules for purification. acs.orgacs.orgSynthesis of the sialyl Lewis X (sLex) antigen. nih.gov

Biological Roles and Functional Investigation of Lewis X Tetraose N Acetyl Propargyl in Glycobiology

Investigation of Cell Surface Glycan Expression and Remodeling

The introduction of the N-acetyl-propargyl group into the Lewis X structure enables detailed investigation into the dynamics of glycan expression and remodeling on the cell surface.

Metabolic glycan engineering (MGE) is a technique that involves introducing synthetic monosaccharide analogs into cellular metabolic pathways, leading to their incorporation into the glycocalyx on the cell membrane. nih.govfrontiersin.org This approach allows for the introduction of unnatural functional groups, such as the alkyne group in Lewis X tetraose-N-acetyl-propargyl, onto cell surfaces. frontiersin.orgnih.gov The propargyl-tagged Lewis X precursor can be introduced to cells, where it is processed by the cellular machinery and incorporated into cell-surface glycoconjugates. nih.gov

The alkyne handle then becomes available for bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). chemrxiv.org This allows for the attachment of various reporter molecules, including fluorophores for imaging, affinity tags for purification, or cytotoxic drugs for targeted therapies. nih.gov This strategy has been shown to be a versatile tool for remodeling cell surfaces and manipulating cellular behavior. nih.gov By using a propargyl-tagged Lewis X precursor, researchers can specifically label and visualize the expression and localization of LeX-containing glycans on the cell surface, providing insights into their dynamic behavior during various cellular processes. chemrxiv.org

MGE Application Reporter Molecule Investigative Outcome
Visualization of LeX localizationFluorophoreImaging the spatial and temporal distribution of LeX on the cell surface.
Identification of LeX-carrying proteinsAffinity Tag (e.g., Biotin)Isolation and proteomic analysis of glycoproteins modified with LeX.
Targeted cell ablationCytotoxic DrugSelective killing of cells expressing a certain level of LeX.

Furthermore, the ability to tag and identify glycans containing the propargyl-modified LeX allows for detailed studies of the cellular glycome. By combining MGE with mass spectrometry-based glycomic and glycoproteomic approaches, researchers can identify the specific glycoproteins and glycolipids that are modified with the LeX structure. nih.gov This provides a comprehensive view of how LeX is presented on the cell surface and how its expression changes in response to different physiological or pathological conditions. For instance, metabolic inhibitors of fucosylation have been shown to remodel the cell surface and impair selectin-mediated cell adhesion by reducing the biosynthesis of sialyl-Lewis X. nih.gov

Glycan-Mediated Cell-Cell Recognition and Adhesion Mechanisms

The Lewis X motif is a fundamental component of ligands for the selectin family of adhesion molecules, playing a critical role in cell-cell recognition, particularly in the immune system.

Selectins are a family of C-type lectins expressed on the surface of leukocytes (L-selectin) and endothelial cells (E-selectin and P-selectin) that mediate the initial tethering and rolling of leukocytes on the vascular endothelium during an inflammatory response. mdpi.comnih.gov The minimal recognition determinant for all three selectins is the sialylated form of Lewis X, known as sialyl-Lewis X (sLeX). mdpi.comnih.govmdpi.com However, the core Lewis X structure is a crucial component of this interaction.

The binding affinity of selectins for their carbohydrate ligands is generally low, but the multivalent presentation of these ligands on the cell surface leads to high-avidity interactions. mdpi.com By incorporating propargyl-tagged Lewis X into the cell surface, researchers can use click chemistry to attach molecules that can probe or modulate selectin binding. For example, attaching multivalent arrays or nanoparticles could be used to study the effects of ligand density and presentation on selectin-mediated adhesion. While selectins primarily recognize the sialylated form, studies have shown that they can also bind to non-sialylated Lewis X, albeit with lower affinity. nih.gov

Selectin Type Primary Cellular Expression Role in Adhesion
E-SelectinActivated Endothelial CellsMediates leukocyte rolling and adhesion. nih.gov
P-SelectinActivated Endothelial Cells and PlateletsInitiates leukocyte tethering and rolling. nih.gov
L-SelectinLeukocytesMediates lymphocyte homing and leukocyte rolling. nih.gov

Leukocyte extravasation is the process by which leukocytes migrate from the bloodstream into tissues in response to inflammation or infection. researchgate.netmedbullets.com This process is initiated by the interaction between selectins on endothelial cells and their carbohydrate ligands, including sLeX, on the surface of leukocytes. researchgate.netnih.gov This interaction mediates the initial tethering and rolling of leukocytes along the vessel wall, a prerequisite for their firm adhesion and subsequent transmigration into the surrounding tissue.

The expression of LeX and its sialylated counterpart is often upregulated on leukocytes during inflammation, facilitating their recruitment to sites of injury. researchgate.net By using this compound in MGE studies, it is possible to visualize the dynamics of LeX expression on leukocytes during an inflammatory response. Furthermore, this tool could be used to investigate how alterations in LeX presentation affect the efficiency of leukocyte rolling and extravasation, providing insights into the mechanisms that regulate inflammatory processes. nih.gov

Immunomodulatory Properties of Lewis X Glycans

Beyond their role in cell adhesion, Lewis X glycans have been shown to possess immunomodulatory properties. nih.gov Aberrant expression of carbohydrate antigens, including LeX, is a hallmark of many cancers and can influence the anti-tumor immune response. nih.govfrontiersin.org

Studies have suggested that LeX trisaccharides can shape immune responses, in part, by suppressing the production of certain cytokines, such as IL-12p70. nih.gov This can lead to a bias towards a T-helper 2 (TH2) type immune response. nih.gov The presentation of LeX on the surface of cells can be recognized by various C-type lectin receptors on immune cells, leading to downstream signaling events that can either activate or suppress immune function. nih.gov The ability to specifically label and track LeX-containing glycans using this compound provides a valuable method for dissecting the complex interactions between LeX and the immune system. This could lead to a better understanding of how tumor-associated carbohydrate antigens contribute to immune evasion and could inform the development of novel cancer immunotherapies. nih.gov Additionally, the sialylation of N-linked glycans has been shown to influence the immunomodulatory effects of antibodies on T cells. nih.gov

Influence on Immune Cell Adhesion and Signaling

The Lewis X (LeX) motif, the core functional component of this compound, plays a crucial role in immune cell adhesion and signaling. The sialylated form of Lewis X, sialyl Lewis X (sLeX), is a well-established ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin), which are expressed on endothelial cells, platelets, and leukocytes, respectively. This interaction is a critical prerequisite for the rolling and subsequent extravasation of leukocytes from the bloodstream to sites of inflammation.

Research has demonstrated that cells expressing LeX antigen exhibit increased adhesion to the substratum, a process mediated by integrins. nih.gov The presence of LeX structures can promote cell adhesion to materials secreted by the cells themselves. nih.gov Furthermore, glycoproteins containing LeX trisaccharides have been shown to be associated with the host's adaptive T(H)2-type immunity. nih.gov The LeX trisaccharide itself can modulate immune responses, in part through its suppressive effect on the production of IL-12p70, a cytokine that promotes T(H)1 responses. nih.gov This suggests that LeX-containing structures can shape the immune response towards a T(H)2 phenotype. nih.gov

Table 1: Influence of Lewis X on Immune Cell Functions

Function Interacting Molecules Outcome Reference
Cell Adhesion Integrins Increased cell substratum adhesion nih.gov
Immune Response Modulation Dendritic Cells Suppression of IL-12p70 production, leading to a T(H)2-biased immune response nih.gov

Glycan Antigens in Research on Autoimmune Responses

Glycans, including the Lewis X epitope, are increasingly recognized for their role in autoimmune diseases. Altered glycan profiles can impact immune system communication and contribute to the pathogenesis of autoimmunity. nih.gov While direct studies on this compound in specific autoimmune models are limited, the foundational role of Lewis antigens in immune recognition makes them relevant to this field of research.

For instance, in the animal model of experimental autoimmune neuritis (EAN) in Lewis rats, which shares pathological similarities with human Guillain-Barré syndrome, autoimmune responses are central to the disease progression. nih.gov The study of how glycan antigens are presented and recognized in such conditions is an active area of investigation. Adjuvants containing novel nonionic block copolymers have been used to study T-cell and antibody responses to encephalitogenic determinants in Lewis rats, highlighting the importance of modulating immune responses in autoimmune disease models. nih.gov Furthermore, antibodies targeting specific glycans, such as 6-sulfo sialyl Lewis X, have shown therapeutic potential in models of rheumatoid arthritis by suppressing inflammatory cytokine expression. nih.gov

Implications in Disease Models (Non-Clinical Research)

Aberrant glycosylation is a hallmark of cancer, and the expression of Lewis antigens, including Lewis X, is often altered in tumor cells. The Lewis X motif is expressed on tumor cells and is associated with cancer invasion and metastasis. nih.govresearchgate.net The sialylated form, sLeX, facilitates the binding of cancer cells to selectins on endothelial cells, a crucial step in the metastatic cascade. scispace.comnih.govmdpi.com

Studies have shown that interfering with sLeX synthesis can reduce the metastatic potential of tumor cells. scispace.comnih.gov For example, treatment of adenocarcinoma cells with a disaccharide precursor of sLeX reduced its expression and diminished binding to selectins, activated platelets, and endothelial cells, ultimately reducing lung colonization in a mouse model. scispace.comnih.gov However, the role of LeX in metastasis is complex. In a study using melanoma cells, moderate expression of sLeX promoted lung tumor formation, while very high expression led to rejection by natural killer (NK) cells. nih.govembopress.org This suggests a dual role for sLeX in both promoting metastasis and potentially triggering an anti-tumor immune response. nih.govembopress.org

Table 2: Role of Lewis X and Sialyl Lewis X in Cancer Research

Cancer Process Mechanism Experimental Finding Reference
Metastasis Adhesion of cancer cells to endothelial selectins sLeX expression on tumor cells facilitates binding to E-selectin, promoting metastasis. scispace.comnih.govmdpi.com
Tumor Progression Associated with cancer invasion LeX expression is associated with more aggressive thyroid carcinomas. nih.gov

The role of Lewis X in immune cell adhesion makes it a key player in chronic inflammatory processes. The interaction between selectins and their sialyl Lewis X ligands on leukocytes is fundamental to leukocyte recruitment to sites of chronic inflammation. Blocking this interaction is a potential therapeutic strategy for inflammatory disorders.

Monoclonal antibodies that block sialyl Lewis X have been shown to inhibit leukocyte infiltration and reduce inflammation in mouse models of contact hypersensitivity and silicosis. u-fukui.ac.jp This indicates that functional blockage of sialyl Lewis X can effectively control inflammatory disorders. u-fukui.ac.jp While not directly atherosclerosis research, these findings highlight the general principle that interfering with LeX-mediated adhesion can ameliorate chronic inflammation. Given that atherosclerosis is a chronic inflammatory disease of the arterial wall involving leukocyte recruitment, the LeX/selectin axis is a relevant area of investigation.

Developmental Glycobiology Studies

The Lewis X trisaccharide is also known as Stage-Specific Embryonic Antigen-1 (SSEA-1). researchgate.netrndsystems.comnih.gov SSEA-1 is a well-established marker for undifferentiated pluripotent stem cells in mice. It is expressed on murine embryonal carcinoma cells, embryonic stem cells, and primordial germ cells. rndsystems.com As these cells differentiate, the expression of SSEA-1 decreases. rndsystems.com

In contrast, human embryonic stem cells express SSEA-3 and SSEA-4, and upon differentiation, the expression of SSEA-1 (Lewis X) is upregulated. rndsystems.comembopress.org This species-specific difference in expression patterns makes SSEA-1 a crucial marker for studying embryonic development and stem cell differentiation. rndsystems.com

The Lewis X epitope is highly expressed in the early stages of brain development, where it plays important roles in cell-cell interactions. nih.gov In the developing mouse brain, the LeX epitope is primarily expressed on the protein phosphacan/receptor protein tyrosine phosphatase β (RPTPβ) as an O-mannose-linked glycan. nih.gov The synthesis of this epitope is dependent on specific glycosyltransferases, such as α1,3-fucosyltransferase 9. nih.gov

Table 3: Lewis X as Stage-Specific Embryonic Antigen-1 (SSEA-1)

Cell Type/Tissue Expression Pattern Significance Reference
Murine Embryonic Stem Cells High expression in undifferentiated state, decreases with differentiation Marker for pluripotency rndsystems.com
Human Embryonic Stem Cells Low expression in undifferentiated state, increases with differentiation Marker of differentiation rndsystems.com

Role in Early Developmental Processes (e.g., sperm-zona pellucida binding research)

The Lewis X (LeX) motif, a trisaccharide with the structure Galβ1-4(Fucα1-3)GlcNAc, is a fundamental carbohydrate antigen involved in various cell recognition processes. In the context of early development, its sialylated form, Sialyl-Lewis X (sLeX), has been identified as a crucial player in the initial stages of human fertilization, specifically in the binding of sperm to the zona pellucida (ZP), the extracellular matrix surrounding the oocyte.

Research has shown that the human ZP is densely coated with N- and O-glycans, with sLeX being a predominant terminal structure. wikipedia.org This high abundance of sLeX on the ZP suggests its role as a key ligand for sperm recognition. wikipedia.org Experimental evidence supports this, as studies using a hemizona assay, which measures sperm-ZP binding, demonstrated that the presence of 0.5 mM sLeX could inhibit this binding by 63%. wikipedia.org This inhibition indicates a competitive interaction, where the free sLeX molecules saturate the binding sites on the sperm, preventing them from attaching to the sLeX on the ZP.

The interaction is thought to be mediated by lectins on the surface of human sperm that specifically recognize the sLeX structure. wikipedia.org This lectin-carbohydrate binding is a critical initiating step for fertilization. While the focus of much of this research has been on the sialylated form (sLeX), the core Lewis X structure is the essential component for recognition by the fucosyl-specific lectins involved in these processes. The fucose residue, in its specific α1-3 linkage to N-acetylglucosamine, is a key determinant for this binding activity.

Microbial and Environmental Glycobiology

Occurrence of Lewis X in Extracellular Polymeric Substances (EPS) of Microorganisms

Microorganisms commonly exist in communities known as biofilms, which are encased in a self-produced matrix of extracellular polymeric substances (EPS). wikipedia.orgfrontiersin.org This EPS matrix is a complex mixture of biopolymers, primarily composed of polysaccharides, proteins, extracellular DNA (eDNA), and lipids. nih.gov The composition of EPS is highly variable, depending on the microbial species, environmental conditions, and the developmental stage of the biofilm. asm.org

The polysaccharide component of EPS is particularly diverse, consisting of a wide array of monosaccharides and their derivatives arranged in various linkages. wikipedia.orgfrontiersin.org These exopolysaccharides are crucial for the structural integrity of the biofilm, adhesion to surfaces, and protection of the microbial cells from environmental stresses. frontiersin.org While the EPS of many bacteria, such as Salmonella species, are known to contain components like cellulose (B213188) and colanic acid, and those of Streptococcus oralis contain α-glucans, the specific presence of the Lewis X antigen as a component of microbial EPS is not extensively documented in the scientific literature. nih.govnih.gov The focus of EPS composition analysis has generally been on the bulk monosaccharide content and the presence of specific homopolymers or heteropolymers, rather than the identification of specific antigenic determinants like Lewis X.

Role in Marine Invertebrate Larval Settlement Research

The settlement of marine invertebrate larvae is a critical life-cycle stage that often involves the recognition of specific chemical cues from the environment to identify a suitable habitat for metamorphosis and adult life. uncw.edu These cues can be released by adult conspecifics, prey organisms, or, very commonly, microbial biofilms. uncw.edutaylorfrancis.com The settlement process is complex, with larvae responding to a variety of physical and chemical signals. uncw.edu

Chemical inducers of settlement are diverse and can include small molecules, peptides, and complex polymers. nih.gov The glycans present in the EPS of marine biofilms are thought to play a significant role in mediating larval settlement for a number of species. However, a direct role for the Lewis X antigen in this process has not been specifically identified in the existing research. Studies on barnacle settlement, for example, have identified a settlement-inducing protein complex (SIPC) that is a glycoprotein (B1211001) containing high-mannose type N-glycans, which interact with mannose-binding lectins on the larvae. nih.gov This highlights the importance of specific carbohydrate structures in larval settlement, although the involvement of Lewis X remains an area for future investigation.

Interactions with Microbial Lectins and Carbohydrate-Binding Domains

The Lewis X antigen is a well-established ligand for a number of microbial lectins, which are carbohydrate-binding proteins often involved in host-pathogen interactions and biofilm formation. nih.govresearchgate.net The specific recognition of Lewis X by these lectins is a key mechanism for microbial adhesion to host cells that display this antigen.

One notable example is the lectin LecB from the opportunistic pathogen Pseudomonas aeruginosa. LecB is a fucose-binding lectin that has been shown to recognize Lewis X and its sialylated form, sialyl-Lewis X. researchgate.net This interaction is believed to be important for the adhesion of P. aeruginosa to host tissues.

Another well-characterized interaction is between Lewis X and a lectin from the plant pathogen Ralstonia solanacearum (RSL). acs.orgresearchgate.net Structural studies have revealed that upon binding to RSL, the Lewis X trisaccharide undergoes a significant conformational change. In its unbound state in solution, Lewis X adopts a rigid, "closed" conformation. However, when bound to RSL, it is distorted into a higher-energy "open" conformation. researchgate.net This conformational flexibility is a key aspect of its recognition by certain pathogen lectins.

The fungal lectin from Aleuria aurantia (B1595364) (AAL) is another fucose-specific lectin that has been shown to bind to Lewis X. researchgate.net NMR studies have demonstrated this interaction, highlighting the importance of the fucose residue for recognition. researchgate.net Similarly, the C-type lectin DC-SIGN, present on human dendritic cells, can be targeted by pathogens that display Lewis X-like structures. acs.orgnih.gov

The interaction between Lewis X and microbial lectins is a significant area of research, particularly for the development of anti-adhesion therapies to combat infections. By understanding the specifics of these interactions, it may be possible to design inhibitors that block microbial attachment to host cells. nih.gov

Microbial LectinSource OrganismKey Findings
LecBPseudomonas aeruginosaBinds to Lewis X and sialyl-Lewis X, mediating bacterial adhesion. researchgate.net
RSLRalstonia solanacearumInduces a conformational change in Lewis X from a "closed" to an "open" form upon binding. researchgate.net
AALAleuria aurantiaA fucose-specific fungal lectin that recognizes and binds to the Lewis X structure. researchgate.net

Applications of Lewis X Tetraose N Acetyl Propargyl in Chemical Biology and Translational Research

Bioorthogonal Click Chemistry Applications in Glycoconjugation

Bioorthogonal chemistry refers to a class of chemical reactions that can occur in living systems without interfering with endogenous biochemical processes wikipedia.orgnih.gov. The propargyl group on Lewis X tetraose-N-acetyl-propargyl is a key functional group for such reactions, particularly azide-alkyne cycloadditions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between a terminal alkyne and an azide (B81097) nih.govvectorlabs.comscispace.comnih.gov. In the context of this compound, this reaction allows for its conjugation to various azide-functionalized molecules, such as fluorescent dyes, biotin (B1667282) affinity tags, or even larger biomolecules like proteins.

The reaction is typically carried out in aqueous buffers and is known for its high yields and selectivity vectorlabs.comscispace.com. The propargyl group of this compound readily participates in CuAAC, enabling the creation of custom glycoconjugates for specific applications. For instance, conjugating an azide-containing fluorophore to the propargylated Lewis X would yield a fluorescently labeled glycan probe. To enhance reaction efficiency and minimize copper-induced cytotoxicity in biological systems, various accelerating ligands like THPTA and BTTAA are often employed to stabilize the copper(I) catalyst vectorlabs.com.

Table 1: Representative Reaction Components for CuAAC of this compound

Component Role Typical Concentration
This compound Alkyne-containing glycan 10-100 µM
Azide-functionalized molecule (e.g., Azide-fluorophore) Azide reaction partner 1-5 equivalents
CuSO₄ Copper(II) source 50-100 µM
Sodium Ascorbate Reducing agent (forms Cu(I) in situ) 1-5 mM
Accelerating Ligand (e.g., THPTA) Stabilizes Cu(I) and enhances reaction rate 250-500 µM

This table presents typical concentration ranges for CuAAC reactions involving biomolecules. Actual concentrations may vary depending on the specific reactants and experimental conditions.

A significant advancement in click chemistry for biological applications is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction obviates the need for a cytotoxic copper catalyst by utilizing a strained cyclooctyne (B158145) derivative that reacts spontaneously with an azide springernature.comresearchgate.netnih.govnih.gov. While this compound contains a terminal alkyne and would not directly participate in the canonical SPAAC as the strained component, it can be readily conjugated to an azide-modified molecule that can then be used in SPAAC. Alternatively, the synthesis could be adapted to incorporate a strained alkyne.

For live-cell labeling, a two-step approach is often employed. First, cells are metabolically labeled with an azide-containing sugar, leading to the presentation of azides on the cell surface glycans. Subsequently, a probe functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), is introduced. The SPAAC reaction then occurs on the cell surface, allowing for the visualization of glycans in their native environment springernature.comnih.govnih.gov. This compound could be utilized to create probes for this purpose by first reacting it with an azide-functionalized linker via CuAAC, and then introducing this glycoconjugate to cells. A more direct, though synthetically challenging, approach would be to develop a variant of the Lewis X tetraose with a strained alkyne.

The kinetics of SPAAC are a crucial factor for efficient labeling at low concentrations typical in biological systems. The choice of the strained alkyne and the azide partner influences the reaction rate.

Table 2: Comparison of Second-Order Rate Constants for Common Bioorthogonal Reactions

Reaction Reactants Rate Constant (M⁻¹s⁻¹) Biocompatibility
CuAAC Terminal Alkyne + Azide 10² - 10³ Moderate (Copper toxicity)
SPAAC Cyclooctyne + Azide 10⁻³ - 1 High
SPAAC DIBO + Azide ~0.1 High

This table provides a general comparison of reaction rates. Specific rates can vary based on the exact molecular structures and reaction conditions.

Photoactivatable click chemistry offers an even higher level of control over bioconjugation, allowing for reactions to be initiated at specific times and locations with a pulse of light nih.govresearchgate.netnih.gov. This spatiotemporal control is invaluable for studying dynamic biological processes. One strategy involves caging one of the reactive partners, for instance, a cyclopropenone-caged cyclooctyne, which can be uncaged by UV light to initiate a SPAAC reaction nih.gov.

This compound could be incorporated into such a system. For example, it could be conjugated to an azide-modified fluorophore. This fluorescent glycan probe could then be introduced to cells that have been engineered to express a photoactivatable alkyne on a protein of interest. Upon light activation, the alkyne would be revealed, and the fluorescent Lewis X probe would selectively bind to the target protein, allowing for its visualization with high precision nih.govresearchgate.net. This would enable researchers to track the movement and interactions of specific glycoconjugates within a cell in real-time.

Development of Glycan Probes and Reporter Systems

The ability to attach various reporter molecules to this compound via click chemistry facilitates the development of a wide range of probes for studying glycan biology.

By conjugating this compound with fluorescent dyes using CuAAC or as part of a SPAAC system, researchers can create highly specific probes for imaging Lewis X-containing structures in cells and tissues nih.govpku.edu.cnrsc.org. These fluorescent probes can be used in a variety of imaging techniques, including fluorescence microscopy and flow cytometry, to visualize the localization and dynamics of glycoconjugates.

Similarly, conjugating the propargylated Lewis X to an affinity tag like biotin allows for the detection and isolation of Lewis X-binding proteins. After incubation with a cell lysate or on the cell surface, the biotinylated Lewis X probe and its binding partners can be captured using streptavidin-coated beads for subsequent analysis by techniques such as western blotting or mass spectrometry.

Table 3: Examples of Reporter Molecules for Glycan Probe Synthesis

Reporter Molecule Class Specific Example Application
Fluorescent Dyes Fluorescein-azide, Rhodamine-azide Cellular imaging, Flow cytometry
Affinity Tags Biotin-azide Pull-down assays, Protein identification
Photo-crosslinkers Diazirine-azide Covalent capture of binding partners

Lewis X is a well-known ligand for a class of glycan-binding proteins called selectins, which play a crucial role in cell adhesion and immune responses nih.govnih.gov. Probes derived from this compound can be powerful tools for identifying and characterizing these and other glycan-binding proteins.

By creating affinity probes, as described above, researchers can isolate and identify novel Lewis X-binding proteins from complex biological samples nih.govnih.gov. Furthermore, by immobilizing this compound on a surface, for example, on a microarray or sensor chip via its propargyl handle, one can create a platform to screen for interactions with a large number of proteins simultaneously. This approach can provide valuable information about the binding specificity and affinity of various glycan-binding proteins for the Lewis X motif. Fluorescently labeled Lewis X probes can also be used to track the trafficking and internalization of glycan-binding receptors on the cell surface.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
Bathocuproine disulfonate (BCS)
Dibenzocyclooctyne (DBCO)
Bicyclononyne (BCN)
DIBO
Biotin
Fluorescein
Rhodamine
Diazirine

Engineering of Novel Glycomaterials and Glycoconjugates

The synthesis of multivalent glycoclusters and glycopolymers displaying Lewis X motifs is a key strategy for mimicking the clustered presentation of carbohydrates on cell surfaces and enhancing binding avidity to glycan-binding proteins. The propargyl group on this compound is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction. This allows for the conjugation of the Lewis X tetraose to multivalent scaffolds functionalized with azide groups. nih.gov

These scaffolds can range from simple branched aliphatic molecules to more complex architectures like dendrimers, calixarenes, and peptides. nih.gov The design of these multivalent structures is critical, as the spacing and orientation of the carbohydrate epitopes can significantly influence their binding affinity to target proteins. nih.gov By varying the scaffold and the linker arm connecting the Lewis X motif, researchers can create a library of glycoclusters to identify optimal binders for specific lectins. nih.gov

Table 1: Examples of Scaffolds for Multivalent Glycoconjugate Synthesis

Scaffold TypeDescriptionKey Features
Branched AliphaticSmall, multifunctional building blocks.Readily available and allows for rapid synthesis.
DendrimersHighly branched, tree-like structures.Provides a high density of functional groups for glycan attachment.
Calix[n]arenesMacrocyclic compounds with a cup-like shape.Offers a defined spatial arrangement of appended glycans.
PeptidesChains of amino acids.Can be designed to present glycans in specific conformations.

The functionalization of biomaterial surfaces with specific carbohydrate epitopes like Lewis X is a promising approach to control interactions between the material and biological systems. researchgate.netcityu.edu.hknih.gov Modifying the surface of biomaterials can enhance their biocompatibility and introduce specific biological functionalities, such as promoting cell adhesion or preventing bacterial contamination. researchgate.netcityu.edu.hk

The N-acetyl-propargyl group on Lewis X tetraose provides a versatile handle for covalently attaching the glycan to the surface of various biomaterials. uic.edu Techniques such as click chemistry can be employed to immobilize the Lewis X epitope onto polymer surfaces, creating a bioactive interface. researchgate.net This surface modification can be used to tailor the biomaterial for specific applications in tissue engineering and regenerative medicine by influencing cellular responses like adhesion, proliferation, and differentiation. researchgate.net The ability to control the presentation of Lewis X on a material's surface is crucial for developing advanced biomaterials with improved therapeutic efficacy. cityu.edu.hktaylorfrancis.com

Glycan arrays are powerful tools for the high-throughput analysis of interactions between carbohydrates and glycan-binding proteins (GBPs). sinica.edu.twspringernature.comnih.gov These microarrays consist of a library of glycans immobilized on a solid support, such as a glass slide. The N-acetyl-propargyl group of this compound allows for its efficient and site-specific immobilization onto appropriately functionalized array surfaces.

The fabrication of these arrays often involves coupling amine-functionalized glycans to an amino-reactive surface. sinica.edu.tw The propargyl group can be readily converted to an amine or used in other ligation chemistries to achieve this. Once fabricated, these arrays can be used to profile the binding specificity of a wide range of GBPs, including lectins, antibodies, and even whole viruses. sinica.edu.twnih.gov This high-throughput screening capability is invaluable for identifying novel glycan-protein interactions and for understanding the role of glycans like Lewis X in biological recognition events. nih.govbiomart.cn

Table 2: Applications of Lewis X-Containing Glycan Arrays

Application AreaDescription
GBP Specificity ProfilingDetermining the binding preferences of lectins, antibodies, and other glycan-binding proteins for the Lewis X epitope. sinica.edu.tw
Cell Adhesion StudiesInvestigating the role of Lewis X in cell-cell recognition and adhesion processes.
Pathogen Binding AssaysScreening for the interaction of viruses and bacteria with host cell surface glycans containing the Lewis X motif. pnas.org
Biomarker DiscoveryIdentifying antibodies in patient serum that recognize Lewis X as a potential disease biomarker.

Applications in Drug Discovery and Molecular Imaging Research (Probe Development)

The Lewis X antigen is involved in various pathological processes, including inflammation and cancer metastasis, through its interaction with selectin proteins. nih.gov This makes the development of inhibitors that block these interactions an attractive therapeutic strategy. nih.govnih.govresearchgate.net this compound can serve as a scaffold for the design and synthesis of such inhibitors.

By presenting the Lewis X motif in a multivalent fashion, it is possible to create high-affinity inhibitors that can effectively compete with the natural ligands of selectins. nih.gov The N-acetyl-propargyl group can be used to attach the Lewis X tetraose to various molecular scaffolds, leading to the creation of multivalent glycoclusters with enhanced inhibitory potency. nih.gov For example, a tetravalent sialyl Lewis X glycan has been shown to be a high-affinity inhibitor of L-selectin-mediated lymphocyte binding. nih.gov The synthesis of libraries of such glycan-based inhibitors allows for the systematic exploration of structure-activity relationships to identify lead compounds for drug development. nih.gov

Incorporation into Radiotracers for Positron Emission Tomography (PET) Imaging Research

The propargyl group on this compound serves as a key component for "click chemistry," a set of biocompatible reactions that are rapid and highly specific. This functionality is particularly valuable in pretargeted PET imaging strategies, which aim to enhance image contrast and reduce radiation dose to non-target tissues. e-century.ussemanticscholar.org

A prominent approach involves the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne. nih.govnih.govfrontiersin.org In a typical pretargeted PET imaging protocol utilizing a propargylated carbohydrate, the following steps would be undertaken:

Antibody-Targeting: An antibody, engineered to recognize a specific disease marker (e.g., a tumor antigen), is first modified with a complementary bioorthogonal reactant, such as a trans-cyclooctene (B1233481) (TCO). This antibody-TCO conjugate is administered to the subject, where it circulates and accumulates at the target site.

Radiotracer Administration: After a sufficient period for the antibody to clear from circulation and localize at the target, a small-molecule radiotracer is introduced. This tracer consists of a PET isotope (e.g., Fluorine-18) chelated to a molecule bearing the complementary reactive partner, in this case, a tetrazine.

In Vivo "Click" Reaction: The radiolabeled tetrazine rapidly reacts with the propargyl group of the this compound (which would be conjugated to the antibody construct) at the target site. This bioorthogonal reaction effectively "traps" the PET isotope at the location of interest.

This pretargeting strategy offers significant advantages over direct radiolabeling of antibodies, which often suffer from slow clearance and high background radiation. The rapid clearance of the small-molecule radiotracer minimizes off-target radiation exposure. e-century.usnih.gov The high efficiency of the click reaction ensures a strong signal at the target site, leading to high-contrast PET images.

ComponentFunction in Pretargeted PETKey Characteristics
Lewis X Tetraose Targeting moiety (if conjugated to a targeting vector) or scaffoldBiologically relevant carbohydrate
N-Acetyl-Propargyl Group Bioorthogonal handle for "click" reactionContains a terminal alkyne
Antibody-TCO Conjugate Binds to the disease-specific antigenHigh specificity and affinity
Radiolabeled Tetrazine PET imaging agentCarries the positron-emitting isotope

This interactive table summarizes the roles of the key components in a pretargeted PET imaging strategy involving a propargylated carbohydrate.

Scaffold Design for Glycomimetic Development

Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. They are developed to overcome the limitations of native carbohydrates as therapeutic agents, such as low metabolic stability and bioavailability. nih.gov this compound is an excellent starting point, or scaffold, for the creation of glycomimetics aimed at inhibiting carbohydrate-protein interactions, such as those involving selectins in inflammatory processes.

The development of glycomimetics from a carbohydrate scaffold involves several key design considerations:

Preservation of Key Recognition Elements: The core carbohydrate structure responsible for binding to the target protein must be maintained. For Lewis X, the fucose and galactose residues are critical for selectin binding.

Enhanced Stability: The glycosidic linkages in natural carbohydrates are susceptible to enzymatic cleavage. Glycomimetics often replace these linkages with more stable isosteres.

Improved Pharmacokinetics: Modifications are introduced to enhance absorption, distribution, metabolism, and excretion (ADME) properties.

Increased Affinity: The scaffold can be functionalized with additional groups that create new, favorable interactions with the target protein, thereby increasing binding affinity.

The propargyl group in this compound provides a convenient attachment point for a wide variety of chemical moieties using click chemistry. This allows for the rapid synthesis of a library of glycomimetic candidates with diverse functionalities. For example, different small molecules, peptides, or polymers can be "clicked" onto the carbohydrate scaffold to explore their impact on binding affinity and selectivity.

Scaffold FeatureRole in Glycomimetic DesignPotential Modifications
Lewis X Tetraose Core Provides the essential binding pharmacophore.Isosteric replacements of glycosidic bonds.
N-Acetyl-Propargyl Group Serves as a versatile chemical handle.Attachment of diverse chemical libraries via click chemistry.
Hydroxyl Groups Participate in hydrogen bonding with the target protein.Selective protection or modification to enhance binding.

This interactive table outlines the features of the this compound scaffold and their relevance in the design of glycomimetics.

The ultimate goal of using this scaffold is to develop potent and selective inhibitors of carbohydrate-mediated biological processes, which have potential applications in treating a range of diseases, including inflammation and cancer.

Future Directions and Emerging Research Avenues for Lewis X Tetraose N Acetyl Propargyl

Advancements in Stereoselective and Automated Glycan Synthesis

The synthesis of complex oligosaccharides like the LeX tetraose has historically been a significant bottleneck, requiring months of laborious, multi-step solution-phase chemistry with challenging purification processes. nih.gov However, the convergence of synthetic chemistry, technology, and engineering has led to the development of Automated Glycan Assembly (AGA). nih.gov This technology streamlines the production of complex glycans by performing sequential glycosylation reactions on a solid support, which simplifies purification to simple filtration and washing steps. nih.govacs.org The availability of commercial synthesizers and the necessary monosaccharide building blocks is making this technology more accessible to non-specialist laboratories. nih.gov

Future advancements are focused on overcoming the remaining challenges in AGA, particularly the reliable and stereoselective formation of 1,2-cis glycosidic linkages, which are notoriously difficult to control. acs.orgresearchgate.net New catalytic systems, glycosylation modulators, and even the use of photochemical energy are being explored to improve stereoselectivity. nih.gov For a molecule like Lewis X tetraose-N-acetyl-propargyl, AGA platforms are being adapted to readily incorporate diverse functional groups at the reducing end. acs.org A "latent-active" approach using a photolabile linker, for instance, allows for the synthesis of the glycan on the solid support and subsequent introduction of the N-acetyl-propargyl group, paving the way for the automated synthesis of a wide variety of functionalized glycoconjugates. acs.org

These automated and increasingly stereoselective methods promise to expedite the synthesis of LeX tetraose-N-acetyl-propargyl, making gram-scale quantities accessible. nih.gov This increased availability is crucial for its widespread use in the high-throughput applications described below.

Synthesis Advancement Impact on this compound Key References
Automated Glycan Assembly (AGA) Enables rapid, streamlined synthesis, reducing labor and time compared to traditional methods. nih.gov, nih.gov, nih.gov
Improved Stereoselectivity Overcomes challenges in forming specific glycosidic bonds, ensuring higher purity and biological relevance of the final product. acs.org, nih.gov, researchgate.net
Novel Linker Strategies Allows for the efficient, post-synthesis introduction of the N-acetyl-propargyl handle, increasing versatility. acs.org
Enzymatic Synthesis Platforms Offers an alternative with perfect stereoselectivity, avoiding complex protecting group chemistry, with potential for automation. nih.gov, nih.gov

High-Throughput Screening and Array-Based Glycomics

Glycan microarrays have revolutionized the study of glycan-protein interactions by allowing for the simultaneous screening of hundreds of carbohydrate structures in a miniaturized format. tandfonline.combiorxiv.org The N-acetyl-propargyl group on the LeX tetraose is ideal for this application. It allows the glycan to be covalently "clicked" onto azide-functionalized microarray surfaces, creating a stable and well-defined presentation of the LeX epitope for interaction studies. biorxiv.org

Future developments in this area are moving beyond simple arrays of isolated glycans. Emerging platforms include:

Glycoprotein (B1211001) and Glycopeptide Arrays : These arrays display glycans in the context of their native peptide sequences, which can be critical for recognition by certain antibodies or receptors. glycodisplay.com

Cell-Based Arrays : This approach uses engineered cells that display specific, homogeneous glycoforms on their surface, allowing for the study of glycan interactions in their most natural context, the cell membrane. glycodisplay.com

These advanced array technologies, powered by synthetically derived probes like this compound, will enable researchers to perform high-throughput screening to identify novel binding partners for LeX, map the fine specificity of anti-LeX antibodies, and screen for inhibitors of LeX-mediated interactions in a more biologically relevant manner. tandfonline.comglycodisplay.com

Development of Novel Imaging and Detection Technologies for Glycan Dynamics

Visualizing glycans in living cells and organisms has been a major challenge in cell biology. nih.gov The N-acetyl-propargyl group serves as a bioorthogonal chemical reporter, enabling a powerful two-step imaging strategy. nih.gov First, a precursor monosaccharide bearing the alkyne group is supplied to cells and metabolically incorporated into the glycan biosynthesis pathways. The resulting alkyne-tagged glycans, including LeX, are then expressed on the cell surface. In the second step, a probe molecule, such as a fluorescent dye carrying an azide (B81097) group, is added. This probe then specifically "clicks" to the alkyne-tagged glycans, rendering them visible by fluorescence microscopy. nih.gov

This metabolic labeling approach has been used to image glycans in living cells and even in whole organisms like zebrafish, providing unprecedented insight into the dynamic changes of the glycome during development and disease. nih.gov Future directions in this field include:

Advanced Probes : Development of new imaging probes with improved properties, such as enhanced brightness, photostability, and different colors for multi-target imaging.

Super-Resolution Microscopy : Combining metabolic labeling with super-resolution imaging techniques to visualize glycan organization on the cell surface at the nanoscale.

Imaging Mass Spectrometry (IMS) : Adapting IMS techniques to detect and map the spatial distribution of propargyl-labeled glycans directly in tissue sections, linking glycan expression to specific histopathological features. nih.gov

These technologies will allow researchers to track the fate of LeX-containing glycoconjugates in real-time, observing how their expression and localization change in response to cellular signals or during disease progression.

Integration with Systems Glycobiology and Multi-Omics Approaches

Glycosylation is a complex post-translational modification that is not directly encoded in the genome, but results from the coordinated action of many genes (the "glycogenome"). nih.gov Systems glycobiology aims to understand this complexity by integrating glycomics data with other large-scale 'omics' datasets, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov This integrated approach allows researchers to build comprehensive models of how cellular glycosylation processes are regulated and how they impact cell physiology in health and disease. researchgate.netsci-hub.st

The use of defined molecular probes like this compound is critical for validating the findings from these large-scale analyses. For example, if a multi-omics study suggests that a particular enzyme is responsible for synthesizing LeX on a specific protein, this can be tested functionally. The propargyl-tagged LeX can be used in binding assays or cell-based experiments to confirm the biological consequences of that specific glycosylation event. sci-hub.st The challenge remains in developing the computational tools and databases needed to effectively integrate and interpret these disparate, high-throughput datasets. nih.govresearchgate.net This holistic view is expected to lead to the discovery of novel biomarkers and a deeper understanding of glycosylation as a complex cellular process. nih.gov

Exploration of New Biological Functions and Therapeutic Targets

The Lewis X antigen is a well-known carbohydrate structure with established roles in a variety of biological processes. ucsd.edu It is famously involved in the "rolling" and adhesion of leukocytes to the endothelium during inflammation through interactions with selectin proteins. nih.govwikipedia.org It also plays roles in embryogenesis, cell-cell recognition, and neuronal development. frontiersin.orgnih.gov

Crucially, LeX is also a tumor-associated carbohydrate antigen (TACA), found to be overexpressed on various cancer cells, including breast cancer. nih.govnih.gov This aberrant expression is linked to metastasis and poor prognosis, making it an attractive target for cancer immunotherapy. nih.gov Future research using this compound will focus on:

Identifying Novel Receptors : Using the propargyl-tagged LeX as bait to discover new binding partners beyond the selectins, potentially uncovering new biological pathways regulated by this glycan.

Dissecting Isomer-Specific Functions : Research has shown that different antibodies can recognize structurally distinct LeX glycans, suggesting that subtle variations of the LeX structure may define different cell subpopulations, such as distinct groups of neural stem cells. nih.gov Synthetic probes will be essential to explore these specific functions.

Developing Novel Therapeutics : The LeX antigen is a target for therapeutic antibodies designed to kill cancer cells that express it. researchgate.netascopubs.org Synthetic LeX conjugates are critical for developing and testing such antibody-based therapies and for formulating cancer vaccines designed to elicit an immune response against LeX-expressing tumors. nih.gov

Applications in Biomedical Engineering and Diagnostics as Research Tools

The versatility of the N-acetyl-propargyl handle makes this compound a powerful tool for biomedical engineering and the development of novel diagnostic assays. The ability to "click" this well-defined glycan onto various substrates is a key enabling feature.

Potential and emerging applications include:

Functionalized Biomaterials : Coating surfaces of implants or tissue engineering scaffolds with LeX to modulate cell adhesion and guide tissue regeneration.

Diagnostic Biosensors : Immobilizing LeX onto sensor chips (e.g., for surface plasmon resonance) to detect and quantify LeX-binding proteins or antibodies in clinical samples. tandfonline.com

Targeted Drug Delivery : Attaching LeX to nanoparticles or liposomes to target drugs specifically to cells that express LeX-binding receptors, such as selectins on inflamed endothelium or certain cancer cells.

Advanced Probing Reagents : Using click chemistry to conjugate the LeX tetraose to polymer-based reagents containing metal chelators for use in highly multiplexed mass cytometry, allowing for the sensitive detection of LeX-positive cell populations in complex samples like blood. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.